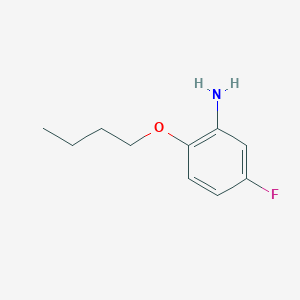

2-Butoxy-5-fluoroaniline

Description

Significance of Substituted Anilines in Contemporary Chemical Research

Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. researchgate.netbohrium.com They are integral structural motifs found in pharmaceuticals, agrochemicals, and organic polymers. researchgate.net The development of efficient and selective methods for synthesizing substituted anilines, particularly those with specific substitution patterns, remains a significant area of research. researchgate.nettohoku.ac.jp Traditional electrophilic substitution reactions on anilines typically favor ortho- and para-substitution, making the synthesis of meta-substituted anilines a particular challenge. tohoku.ac.jp Consequently, novel synthetic strategies, including transition metal-catalyzed C-H activation and catalytic rearrangement reactions, are continuously being developed to access a wider range of aniline (B41778) derivatives. tohoku.ac.jp The ability to precisely place functional groups on the aniline ring is crucial for fine-tuning the biological and physical properties of the target molecules. tohoku.ac.jp

Strategic Importance of Fluorine in Aromatic Systems within Organic Synthesis

The introduction of fluorine atoms into aromatic systems profoundly alters the physical, chemical, and biological properties of the resulting molecules. numberanalytics.comchinesechemsoc.org Fluorine, as the most electronegative element, imparts unique characteristics that are highly sought after in various fields. numberanalytics.comwikipedia.org The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. chinesechemsoc.orgwikipedia.org

Key impacts of fluorine incorporation include:

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the in vivo half-life of drug molecules. numberanalytics.combeilstein-journals.org

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through biological membranes. numberanalytics.combeilstein-journals.org

Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly influence the pKa of nearby functional groups.

Conformational Control: The small van der Waals radius of fluorine allows for its introduction with minimal steric hindrance. wikipedia.org

These properties have made fluorinated aromatics invaluable in the development of pharmaceuticals, such as antibiotics and anticancer agents, as well as in materials science for creating fluoropolymers and materials for organic light-emitting diodes (OLEDs). numberanalytics.com

Positional Isomerism and Its Influence on Reactivity and Application Profiles of Butoxy-Fluoroanilines

Positional isomerism, a type of structural isomerism, arises when functional groups occupy different positions on the same carbon skeleton. creative-chemistry.org.uksolubilityofthings.com In the context of butoxy-fluoroanilines, the relative positions of the butoxy group, the fluorine atom, and the amino group on the aniline ring have a profound impact on the molecule's properties and reactivity. dergipark.org.trrsc.org

The electronic effects of the substituents—the electron-donating butoxy group and the electron-withdrawing fluorine atom—are highly dependent on their positions. This, in turn, influences the electron density distribution within the aromatic ring and the reactivity of the amino group. For instance, the position of the fluorine atom can direct the outcome of electrophilic substitution reactions and modify the nucleophilicity of the aniline nitrogen. These subtle structural changes can lead to significant differences in the biological activity and material properties of derivatives synthesized from these isomers.

Overview of 2-Butoxy-5-fluoroaniline as a Key Molecular Scaffold in Research

This compound is a disubstituted aniline that serves as a valuable intermediate in organic synthesis. Its structure combines the features of a butoxy group at the ortho position and a fluorine atom at the meta position relative to the amino group. This specific arrangement of substituents makes it a useful building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the butoxy group can introduce steric hindrance and modulate lipophilicity, while the fluorine atom can enhance metabolic stability and binding interactions. The amino group provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions, paving the way for the synthesis of a diverse range of derivatives.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H14FNO |

| Molecular Weight | 183.22 g/mol scbt.com |

| CAS Number | 862594-16-9 myskinrecipes.com |

Research Findings on Related Fluoroaniline (B8554772) Derivatives

While specific research findings on this compound are not extensively detailed in the public domain, studies on analogous compounds provide valuable insights into its potential reactivity and applications. For instance, the synthesis of various substituted benzimidazoles, which are known for their antitubercular activity, has utilized 5-butoxy-2,4-dinitroaniline, a related compound. nih.gov This suggests that the butoxy-aniline scaffold can be a key component in the development of new therapeutic agents.

Furthermore, research on other fluoroaniline isomers highlights their importance in medicinal chemistry. For example, fluoroaniline derivatives have been synthesized and evaluated as anticancer agents and as ligands for cannabinoid receptors. researchgate.netnih.gov The synthetic routes often involve nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, methods that could potentially be applied to this compound.

The synthesis of related compounds like 2-bromo-5-fluoroaniline (B94856) and its use in creating benzoxaboroles, which have applications in medicinal chemistry, further underscores the utility of the 5-fluoroaniline moiety. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIOMLMQUYWNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butoxy 5 Fluoroaniline and Its Analogues

Established Synthetic Routes to Substituted Fluoroanilines

The synthesis of substituted fluoroanilines, the core structure of 2-butoxy-5-fluoroaniline, employs a range of well-established chemical transformations. These methods are designed to selectively introduce substituents onto the aromatic ring and to form the essential aniline (B41778) moiety.

Nucleophilic Aromatic Substitution Strategies in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of fluorinated aromatic compounds. The high electronegativity of the fluorine atom activates the aromatic ring, making it susceptible to attack by nucleophiles. This strategy is particularly effective when the ring is further activated by electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the fluorine atom.

In the context of synthesizing precursors to this compound, a common starting material is a difluorinated or a fluoro-nitro-substituted benzene (B151609). For instance, 2,4-difluoronitrobenzene (B147775) can undergo regioselective nucleophilic aromatic substitution. The position of the substitution is influenced by the nature of the nucleophile and the reaction conditions. researchgate.netnih.govresearchgate.net Nonpolar solvents have been shown to favor ortho-selective substitution on 2,4-difluoronitrobenzene. researchgate.net The reaction with an alkoxide, such as sodium butoxide, would lead to the replacement of one of the fluorine atoms with a butoxy group, a key step in building the target molecule's backbone. Similarly, reactions with other nucleophiles like amines or thiolates can be employed to generate a variety of substituted fluoroaromatic compounds. nih.gov

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group (in this case, a fluorine atom) to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

A summary of representative nucleophilic aromatic substitution reactions on fluorinated systems is presented in the table below.

| Starting Material | Nucleophile | Product | Solvent | Yield |

| 2,4-Difluoronitrobenzene | Various O/S/N-nucleophiles | Ortho-substituted product | Nonpolar solvents | High regioselectivity |

| 4,5-Difluoro-1,2-dinitrobenzene | Phenoxide anions | Dinitrated heterocyclic benzodioxin | Not specified | Good |

| 4,5-Difluoro-1,2-dinitrobenzene | Thiolate anions | Dinitrated heterocyclic dithiin | Not specified | Good |

Regioselective Halogenation and Subsequent Derivatization of Fluoroanilines

The introduction of a halogen atom at a specific position on the fluoroaniline (B8554772) ring is another critical synthetic tool. This is often achieved through electrophilic aromatic substitution, where the directing effects of the amino and fluoro groups guide the position of the incoming halogen. For anilines, direct halogenation can sometimes lead to multiple substitutions and oxidation. Therefore, the amino group is often protected, for example as an acetanilide, to moderate its activating effect and ensure regioselectivity.

A common method for the regioselective bromination of anilines, including fluoroanilines, is the use of N-bromosuccinimide (NBS). thieme-connect.com The choice of solvent can significantly influence the outcome of the reaction. thieme-connect.com For instance, the bromination of 3-fluoroaniline (B1664137) with NBS can be tuned to favor different isomers by selecting the appropriate solvent. thieme-connect.com A patent describes a multi-step synthesis of 2-bromo-5-fluoroaniline (B94856) starting from 4-fluoroaniline (B128567). This process involves acetylation of the amine, followed by nitration, then replacement of the acetamido group with bromine, and finally reduction of the nitro group. google.com Another patent discloses an improved method for the synthesis of 4-bromo-2-fluoroaniline (B1266173) in high yield, which is a useful intermediate for further reactions. google.com

The following table summarizes examples of regioselective halogenation of fluoroanilines.

| Starting Material | Reagent | Product | Conditions | Yield |

| 2-Fluoroaniline | N-Bromoacetamide/BrCl | 4-Bromo-2-fluoroaniline | Low temperature | High |

| 3-Fluoroaniline | NBS | 4-Bromo-3-fluoroaniline | Dioxane | Regioselective |

| 4-Fluoroaniline | Acetic anhydride, HNO₃/H₂SO₄, NaNO₂/HBr, Fe/HCl | 2-Bromo-5-fluoroaniline | Multi-step | High |

Reductive Transformations for Aniline Moiety Formation

The conversion of a nitro group to an amino group is a fundamental step in the synthesis of anilines and is typically the final step in the synthesis of molecules like this compound. This reduction can be accomplished using a variety of methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used and often clean method for this transformation. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reducing agent. google.com This method is generally efficient and produces high yields of the corresponding aniline. For example, the reduction of a butoxy-fluoronitrobenzene precursor would yield this compound.

Chemical reduction methods offer an alternative to catalytic hydrogenation. A classic example is the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. google.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or sodium dithionite (B78146) (Na₂S₂O₄), can also be employed for the reduction of nitroarenes. mdpi.com The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Introduction and Functionalization of Alkoxy Moieties on Fluorinated Aromatic Rings

The introduction of the butoxy group onto the fluorinated aromatic ring is a defining feature of the target molecule. This is typically achieved through etherification reactions.

Etherification Reactions on Fluorinated Nitrophenols or Related Precursors

The Williamson ether synthesis is a classic and highly effective method for forming the ether linkage. gordon.eduwvu.edumasterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.

In the context of synthesizing this compound, a plausible route involves the etherification of a fluoronitrophenol. For instance, a fluoronitrophenol can be treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. This phenoxide can then be reacted with an n-butyl halide, such as n-butyl bromide or n-butyl iodide, to form the n-butoxy-substituted fluoronitrobenzene precursor. The subsequent reduction of the nitro group would then yield the final product.

The efficiency of the Williamson ether synthesis is dependent on the nature of the alkylating agent, with primary halides being the most effective to avoid competing elimination reactions. wikipedia.org

Specific Approaches for n-Butoxy and tert-Butoxy (B1229062) Group Incorporation

The incorporation of an n-butoxy group is typically straightforward using the Williamson ether synthesis with an n-butyl halide as the alkylating agent. wvu.edu A patent explicitly mentions 5-butoxy-2-fluoroaniline as a compound of interest and describes the synthesis of 4-bromo-2-butoxy-5-fluorobenzoic acid, which implies the successful incorporation of a butoxy group onto a fluorinated ring system. epo.orggoogle.com

The introduction of a bulkier tert-butoxy group can be more challenging via the Williamson ether synthesis due to the increased likelihood of elimination reactions with tert-butyl halides. However, alternative methods exist. For example, nucleophilic aromatic substitution on a suitably activated aromatic ring with potassium tert-butoxide can be an effective method for introducing a tert-butoxy group. researchgate.net

The following table provides an overview of reagents for the introduction of butoxy groups.

| Alkoxy Group | Method | Reagents | Typical Substrate |

| n-Butoxy | Williamson Ether Synthesis | n-Butyl halide (e.g., n-BuBr), Base (e.g., K₂CO₃, NaOH) | Phenol (B47542) or alcohol |

| tert-Butoxy | Nucleophilic Aromatic Substitution | Potassium tert-butoxide | Activated aryl halide/fluoride |

Advanced Synthetic Protocols and Green Chemistry Principles

Modern organic synthesis emphasizes the development of protocols that are not only efficient but also adhere to the principles of green chemistry. This involves the use of catalysis, alternative energy sources, and continuous processing technologies to minimize waste, reduce energy consumption, and enhance safety.

Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. mdpi.com Both organometallic and organocatalytic methods have been instrumental in the synthesis of fluoroanilines.

Organometallic Catalysis involves transition metals like palladium, copper, and rhodium to facilitate key bond formations, such as C-N and C-F bonds. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of aryl amines. mdpi.comresearchgate.net The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide or triflate. For a molecule like this compound, a potential route could involve the coupling of 2-butoxyaniline (B1266640) with a fluorinating agent or the amination of a 1-butoxy-4-fluorobenzene derivative. Nickel complexes have also proven effective in catalyzing the cross-coupling of fluoroaromatics with organozinc or Grignard reagents. mdpi.com Copper-catalyzed reactions are also prominent, particularly for C-F bond formation and the fluorination of allylic bromides. beilstein-journals.org

Organocatalysis , the use of small organic molecules to accelerate reactions, has emerged as a powerful, metal-free alternative. mdpi.commt.com This approach avoids the issues of metal toxicity and contamination, which is a key principle of green chemistry. mdpi.commt.com For fluoroaniline synthesis, organocatalysts can be employed in various transformations. For example, chiral phosphoric acids can catalyze enantioselective halogenations, and amine catalysts can be used for asymmetric C-C bond formations on fluorinated substrates. researchgate.net Hypervalent iodine compounds, acting as recyclable and non-toxic reagents, can catalyze C-N bond formations under mild conditions. cardiff.ac.uk The use of an organic superbase has been shown to efficiently catalyze the concerted nucleophilic aromatic substitution (SNAr) of aryl fluorides, which is a versatile method for functionalization. acs.org

| Catalytic Approach | Catalyst Type | Typical Reaction | Relevance to Fluoroaniline Synthesis | Research Findings |

| Organometallic | Palladium Complexes | Buchwald-Hartwig Amination, Suzuki Coupling | Formation of the C-N bond by coupling an aryl halide with an amine. mdpi.comresearchgate.net | Effective for a wide range of substrates, including electron-deficient fluoroaromatics. mdpi.comresearchgate.net |

| Organometallic | Copper Complexes | Ullmann Condensation, C-F Bond Formation | Introduction of the amino or fluoro group onto the aromatic ring. beilstein-journals.org | Useful for fluorination of various substrates and C-N bond formation, often with high regioselectivity. beilstein-journals.org |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Halogenation | Enantioselective introduction of halogen atoms. researchgate.net | Enables high enantioselectivity in the functionalization of N-arylindoles and other systems. researchgate.net |

| Organocatalysis | Hypervalent Iodine | C-H Amination of Arenes | Direct formation of C-N bonds, avoiding pre-functionalized starting materials. cardiff.ac.uk | Works well for electron-rich arenes and can be stereospecific. cardiff.ac.uk |

| Organocatalysis | Organic Superbase | Nucleophilic Aromatic Substitution (SNAr) | Functionalization of aryl fluorides with various nucleophiles. acs.org | Demonstrates high efficiency and functional group tolerance for reactions involving aryl fluorides. acs.org |

Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. rsc.orgbibliotekanauki.pl This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to accelerated reaction kinetics. bibliotekanauki.pl

The synthesis of aniline derivatives, such as 2-anilinopyrimidines, has been shown to be highly efficient under microwave conditions. rsc.orgscispace.comrsc.org For example, the nucleophilic aromatic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines was completed in just 10 minutes at 160 °C with high yields (71-99%), a significant improvement over conventional heating methods that require much longer durations. rsc.org The electronic effects of substituents on the aniline ring were found to influence the reaction outcome, highlighting the tunability of this method. rsc.orgscispace.comrsc.org The synthesis of Schiff bases from 4-fluoroaniline has also been successfully achieved using microwave irradiation, demonstrating its applicability to fluorinated precursors. dntb.gov.uaresearchgate.netsemanticscholar.orgdergipark.org.tr

The advantages of microwave-assisted synthesis align well with green chemistry principles by reducing energy consumption due to shorter reaction times and often leading to cleaner reactions with fewer by-products. bibliotekanauki.pl

| Reaction Type | Reactants | Heating Method | Reaction Time | Yield | Reference |

| Nucleophilic Aromatic Substitution | 2-chloro-4,6-dimethylpyrimidine + Substituted Anilines | Microwave | 10 minutes | 71-99% | rsc.org |

| Nucleophilic Aromatic Substitution | 2-chloro-4,6-dimethylpyrimidine + Substituted Anilines | Conventional | Several hours | Lower yields | rsc.org |

| Schiff Base Formation | Benzaldehyde + 4-Fluoroaniline | Microwave | 8 minutes | Not specified | semanticscholar.org |

| Amide Synthesis | Aniline + Formic Acid | Microwave | Minutes | Good | bibliotekanauki.pl |

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch synthesis. In a flow reactor, reagents are continuously pumped through a network of tubes where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. seqens.com This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize by-product formation. seqens.comcam.ac.uknih.gov

The synthesis of anilines and their derivatives is well-suited for flow chemistry. For instance, the reduction of nitroarenes to anilines, a common synthetic step, can be performed safely and efficiently in a continuous flow setup. acs.orgnih.govfigshare.com This avoids the risks associated with high-pressure hydrogenation and precious metal catalysts often used in batch processes. acs.orgnih.gov A continuous chemoenzymatic synthesis of anilines using an immobilized nitroreductase has been demonstrated, offering a sustainable and low-energy alternative to traditional chemical methods. acs.orgnih.gov

Furthermore, multistep syntheses can be telescoped into a single continuous process. The synthesis of highly functionalized benzoxazoles from 3-halo-N-acyl anilines has been achieved in a flow reactor, where unstable lithiated intermediates were generated and quenched in-line, minimizing degradation. cam.ac.uknih.gov The synthesis of 1,3-difluorobenzene (B1663923) from 2,4-difluoroaniline (B146603) via diazotization has also been successfully adapted to a continuous-flow process, significantly reducing the total reaction time and increasing throughput. bohrium.com These examples underscore the potential of flow chemistry for the safe, scalable, and efficient production of complex molecules like this compound. seqens.comcam.ac.uk

| Process | Key Advantage | Application Example | Findings | Reference |

| Continuous Nitroreduction | Enhanced Safety, Sustainability | Chemoenzymatic synthesis of anilines | Avoids high-pressure hydrogen and precious-metal catalysts; allows for closed-loop aqueous phase reuse. | acs.orgnih.gov |

| Multistep Synthesis | Control of Unstable Intermediates | Synthesis of functionalized benzoxazoles | Accurate temperature control and immediate in-line quenching minimize byproduct formation. | cam.ac.uknih.gov |

| Diazotization | Reduced Reaction Time, High Throughput | Synthesis of 1,3-difluorobenzene from 2,4-difluoroaniline | Reaction time reduced to ~40 minutes with a yield of 90%. | bohrium.com |

| Cryogenic Reactions | Energy Savings | Organometallic reactions | Can often be run at higher temperatures (e.g., 0°C or 20°C) compared to batch processes due to short residence times. | seqens.com |

Achieving high selectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. The relative positions of the amino, butoxy, and fluoro groups on the aniline ring dictate the molecule's properties, making precise control over their placement essential.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, in the reduction of a nitro-substituted precursor to this compound, a chemoselective reducing agent is required that does not affect other potentially labile groups on the molecule. Tetrahydroxydiboron [B₂(OH)₄] has been identified as a chemoselective reagent for nitro reductions that tolerates functional groups like halides and carboxylic acids, and its use has been optimized in continuous flow processes. figshare.com

Regioselectivity , the control of the position of a chemical reaction, is crucial. In electrophilic aromatic substitution reactions on a this compound scaffold, the directing effects of the existing substituents must be considered. The amino group is a strong activating, ortho-, para-directing group, while the butoxy group is also activating and ortho-, para-directing. The fluorine atom is deactivating but ortho-, para-directing. The interplay of these electronic and steric effects will determine the position of incoming electrophiles. Similarly, in nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom can act as a leaving group, and the regioselectivity of nucleophilic attack can be influenced by the other substituents on the ring. nih.gov Magnesium-catalyzed ortho-alkenylation of anilines demonstrates excellent regioselectivity, providing a method to functionalize the position adjacent to the amino group. acs.org

Stereoselectivity , the control over the formation of stereoisomers, is particularly important when chiral centers are present or introduced. While this compound itself is achiral, the synthesis of its chiral analogues or derivatives requires stereoselective methods. Organocatalysis has been particularly successful in this regard, with chiral catalysts enabling the enantioselective construction of fluorinated quaternary stereocenters. rsc.org For example, asymmetric Michael additions and aldol (B89426) reactions involving fluorinated substrates have been developed with high stereocontrol. rsc.org

| Selectivity Type | Definition | Example Application | Key Considerations |

| Chemoselectivity | Preferential reaction of one functional group over others. | Nitro group reduction in the presence of a halide. | Choice of reagent is critical (e.g., B₂(OH)₄). figshare.com |

| Regioselectivity | Control over the position of a reaction on a molecule. | Electrophilic substitution on the fluoroaniline ring. | The directing effects of existing substituents (amino, butoxy, fluoro) determine the outcome. nih.govacs.orgrsc.org |

| Stereoselectivity | Control over the formation of stereoisomers. | Asymmetric synthesis of chiral fluoroaniline analogues. | Use of chiral catalysts (e.g., in organocatalysis) is necessary to achieve high enantiomeric excess. rsc.orgresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Butoxy 5 Fluoroaniline

Reactivity of the Aryl Amine Functionality

The primary amine group is a dominant functional group in 2-Butoxy-5-fluoroaniline, largely defining its chemical character. Its nucleophilicity and susceptibility to oxidation are key aspects of its reactivity profile.

Nucleophilic Reactivity and Derivatization (e.g., Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety confers significant nucleophilic character to the molecule. This enables it to react readily with a range of electrophiles, leading to the formation of various derivatives.

Acylation: The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, results in the formation of amide derivatives. This transformation is fundamental in synthetic chemistry for protecting the amine group or for constructing more complex molecular architectures. The reaction typically proceeds under basic conditions to neutralize the acidic byproduct.

Alkylation: The amine group can also undergo alkylation through reaction with alkyl halides. This process introduces alkyl substituents onto the nitrogen atom, yielding secondary or tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

| Reaction Type | Electrophile Example | Product Class |

| Acylation | Acetyl chloride | N-(2-butoxy-5-fluorophenyl)acetamide |

| Alkylation | Methyl iodide | 2-Butoxy-5-fluoro-N-methylaniline |

Oxidation Reactions and Pathways

Aryl amines, including this compound, are susceptible to oxidation. The presence of electron-donating groups on the aromatic ring, such as the amino and butoxy groups, can make the molecule particularly sensitive to oxidizing agents. Oxidation can lead to a variety of products, including nitroso compounds, nitro compounds, or complex polymeric materials, depending on the oxidant used and the reaction conditions. The control of such reactions is a critical consideration in the synthetic manipulation of this compound.

Reactivity of the Fluorinated Aromatic Ring

The substituted benzene (B151609) ring in this compound is the site of important carbon-carbon and carbon-heteroatom bond-forming reactions. The substitution pattern is governed by the electronic effects of the existing amine, butoxy, and fluoro groups.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. masterorganicchemistry.comyoutube.com The regiochemical outcome of EAS reactions on this compound is determined by the directing effects of the substituents on the ring.

Amino group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

Butoxy group (-OBu): An activating group that also directs ortho and para.

Fluoro group (-F): A deactivating group that is, however, ortho, para-directing.

The positions on the ring are numbered with the amine at C1, the butoxy group at C2, and the fluoro group at C5. The potent activating and directing effects of the amino and butoxy groups dominate the reactivity. The amino group strongly directs substitution to position C6 (ortho) and C4 (para). The C2 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are electronically activated and sterically accessible. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.com

| Position | Relation to -NH₂ | Relation to -OBu | Predicted Reactivity |

| C4 | para | meta | Highly Favored |

| C6 | ortho | meta | Favored |

| C3 | meta | ortho | Less Favored |

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds in organic synthesis. researchgate.net

Buchwald–Hartwig Amination: This reaction is a premier method for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org this compound can serve as the amine coupling partner, reacting with various aryl halides or triflates to produce diarylamine or N-aryl aniline derivatives. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex, typically supported by a phosphine (B1218219) ligand, and requires a base to facilitate the catalytic cycle. nih.govepa.gov

| Aryl Halide Partner | Catalyst System (Example) | Base (Example) | Product Type |

| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | N-(2-butoxy-5-fluorophenyl)-4-methylaniline |

| 1-Chloro-3-nitrobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | N-(2-butoxy-5-fluorophenyl)-3-nitroaniline |

Suzuki Coupling: The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide. tcichemicals.comnih.gov For this compound to participate as the organohalide component, it must first be functionalized with a halide (e.g., bromine or iodine) at one of the reactive positions on the aromatic ring, such as C4 or C6. The resulting halo-aniline derivative can then be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. ysu.am

Transformations Involving the Butoxy Side Chain

The butoxy group, while generally stable, can be chemically transformed. The most common reaction involving this ether linkage is its cleavage. This is typically achieved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃). This reaction converts the butoxy ether into a hydroxyl group, yielding a phenol (B47542) derivative, specifically 6-amino-3-fluorophenol. This transformation can be useful for unmasking a phenol functionality late in a synthetic sequence.

Cleavage and Modification of the Ether Linkage

The butoxy group in this compound, an aryl alkyl ether, is generally stable but can be cleaved under stringent conditions, typically in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction proceeds through the protonation of the ether oxygen, which transforms the butoxy group into a better leaving group (butanol). masterorganicchemistry.com

The subsequent cleavage of the carbon-oxygen bond can occur via two different mechanisms: Sₙ1 or Sₙ2. masterorganicchemistry.com The specific pathway depends on the nature of the alkyl group. masterorganicchemistry.com For the primary butyl group in this compound, the reaction is expected to follow an Sₙ2 pathway. In this mechanism, a nucleophile (e.g., I⁻ or Br⁻) attacks the least sterically hindered carbon atom adjacent to the ether oxygen, leading to the displacement of the phenoxide.

Table 1: Comparison of Sₙ1 and Sₙ2 Mechanisms for Ether Cleavage

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Rate Determining Step | Formation of a carbocation | Nucleophilic attack |

| Substrate | Favored by tertiary ethers | Favored by primary ethers |

| Nucleophile | Concentration does not affect rate | Rate depends on nucleophile concentration |

| Intermediate | Carbocation | None (Transition state) |

| Stereochemistry | Racemization | Inversion of configuration |

| Applicability to this compound | Unlikely | Likely Pathway |

The acid-catalyzed cleavage of the α-O-4 aryl-ether bond is a key reaction in understanding the degradation of complex organic molecules like lignin (B12514952) and is considered a rate-determining step in processes like organosolv pretreatment. researchgate.net

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-making and bond-breaking events is fundamental to controlling chemical reactions. For this compound, mechanistic elucidation focuses on its most probable transformations.

Detailed Mechanistic Pathways for Key Transformations (e.g., Sₙ1, Sₙ2, Addition, Elimination, Rearrangements)

As discussed, the most prominent substitution reaction for the ether linkage is the acid-catalyzed cleavage via an Sₙ2 mechanism. masterorganicchemistry.com

Mechanism for Sₙ2 Cleavage of this compound:

Protonation: The ether oxygen is protonated by a strong acid (e.g., HI), making the alcohol a good leaving group.

Nucleophilic Attack: The iodide ion (I⁻) acts as a nucleophile and attacks the primary carbon of the butyl group.

Displacement: The attack occurs from the backside, leading to the cleavage of the C-O bond and the formation of 1-iodobutane (B1219991) and 2-amino-4-fluorophenol.

Another key area of reactivity is electrophilic aromatic substitution . The positions of substitution on the benzene ring are directed by the existing substituents. The powerful activating and ortho-, para-directing effects of the -NH₂ and -OC₄H₉ groups dominate the weaker deactivating but ortho-, para-directing effect of the -F atom.

Table 2: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

|---|---|---|---|---|

| -NH₂ | 1 | +R >> -I | Strongly Activating | Ortho, Para |

| -OC₄H₉ | 2 | +R > -I | Strongly Activating | Ortho, Para |

| -F | 5 | -I > +R | Weakly Deactivating | Ortho, Para |

Given the positions of the substituents, the primary sites for electrophilic attack would be positions 4 and 6, which are ortho or para to the activating groups and not sterically hindered.

Transition State Analysis in Complex Reaction Sequences

A transition state is a high-energy, transient configuration of atoms that exists for an extremely short time (around 10⁻¹³ seconds) as reactants are converted into products. dntb.gov.ua The analysis of this state is crucial for understanding reaction rates and catalytic mechanisms. dntb.gov.uanih.gov While direct observation is not possible, computational chemistry and kinetic isotope effect studies provide insight into the geometry and electronic structure of transition states. dntb.gov.ua

For the Sₙ2 cleavage of the ether linkage in this compound, a hypothetical transition state would involve:

The partial formation of a bond between the nucleophile (e.g., iodide) and the α-carbon of the butyl group.

The partial breaking of the bond between the α-carbon and the ether oxygen.

A specific geometry where the incoming nucleophile, the α-carbon, and the leaving oxygen group are approximately collinear.

A distribution of partial charges across the participating atoms.

By modeling the energy of this transition state, chemists can predict the activation energy of the reaction, which in turn determines the reaction rate. This analysis allows for a deeper understanding of how substituents on the aromatic ring might electronically influence the stability of the transition state and thus affect the ease of ether cleavage.

Applications in Advanced Organic Synthesis and Materials Science Research

2-Butoxy-5-fluoroaniline as a Versatile Synthetic Building Block and Intermediate

This compound has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique molecular structure, featuring a butoxy group and a fluorine atom on the aniline (B41778) ring, provides a combination of steric and electronic properties that are advantageous for the construction of complex molecules. This has led to its use as a precursor and intermediate in a variety of synthetic applications, ranging from the creation of heterocyclic compounds to its integration into sophisticated molecular architectures and reagents.

The chemical reactivity of this compound makes it a suitable starting material for the synthesis of a diverse range of heterocyclic compounds. These ring systems are prevalent in many biologically active molecules and functional materials.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. arabjchem.orgbeilstein-journals.org While direct examples of this compound in benzimidazole synthesis are not extensively detailed in the provided results, the general synthetic routes for benzimidazoles suggest its potential as a precursor. arabjchem.orgbeilstein-journals.orgnih.govnih.govmdpi.com For instance, the reaction of a substituted o-phenylenediamine with various aldehydes can yield 2-substituted benzimidazoles. arabjchem.org The presence of the butoxy and fluoro groups on the aniline ring could be exploited to create novel benzimidazole structures with specific electronic and steric properties.

Pyrimidinones: Pyrimidinone cores are important scaffolds in medicinal chemistry. Their synthesis can involve the cyclization of intermediates derived from anilines. acs.org For example, 2-pyrazolylpyrimidinones have been synthesized through a multi-step process that includes the coupling of a pyrimidine (B1678525) intermediate with an aniline derivative. acs.org The use of this compound in such synthetic sequences could lead to the generation of novel pyrimidinone-based compounds with potential biological activities. The synthesis of various pyrimidine derivatives often involves condensation reactions where the aniline derivative plays a key role. researchgate.netsemanticscholar.org

Indolines: Indoline (B122111) scaffolds are present in a wide array of natural products and pharmaceutical agents. aablocks.com Synthetic strategies towards indolines include intramolecular C-N bond formation from suitably substituted anilines. aablocks.comacs.orgarabjchem.org The intramolecular Diels-Alder reaction of 2-substituted aminofurans represents another approach to constructing indoline and tetrahydroquinoline ring systems. acs.org The unique substitution pattern of this compound could be leveraged in these synthetic methodologies to produce novel indoline derivatives.

The distinct properties of this compound, including the steric bulk of the butoxy group and the electronic influence of the fluorine atom, make it a useful component in the design and synthesis of complex organic molecules. These features can direct the regioselectivity of reactions and influence the final three-dimensional structure of the target molecule. Its application can be seen in the synthesis of multi-substituted aromatic and heterocyclic systems where precise control over substitution patterns is crucial.

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools in organic synthesis for forming new carbon-carbon bonds. libretexts.orglibretexts.orgyoutube.comnptel.ac.in These reagents are typically prepared from alkyl or aryl halides. libretexts.orglibretexts.org While direct synthesis of an organometallic reagent from this compound is not a standard application due to the reactive amine group, its derivatives could potentially be transformed into such reagents. The aniline functionality can be protected or modified to allow for the introduction of a metal, thereby creating a bifunctional reagent. The presence of the fluorine atom can also influence the reactivity and stability of such organometallic species.

This compound serves as a key intermediate in the synthesis of precursors for the pharmaceutical and agrochemical industries. The combination of the butoxy and fluoro substituents can impart desirable properties such as enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles.

For example, fluoroaniline (B8554772) derivatives are utilized in the synthesis of various bioactive compounds, including those with potential anticancer activities. researchgate.netrsc.org The piperazine (B1678402) moiety, often found in pharmaceuticals, can be introduced into molecules using aniline-based starting materials. researchgate.netnih.gov Furthermore, substituted anilines are crucial in the development of inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase, a target for antimalarial drugs. nih.gov The unique substitution pattern of this compound makes it a valuable precursor for creating complex molecules with potential therapeutic applications, such as the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazol derivatives for cancer treatment. epo.org

Research into Bioactive Molecule Design and Discovery

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. nih.govnih.govarxiv.org This process often involves the strategic use of specific chemical building blocks to optimize the pharmacological properties of a lead compound.

This compound is a valuable tool in the rational design and synthesis of lead compounds. The fluorine atom can enhance binding interactions with target proteins and improve metabolic stability, while the butoxy group can modulate lipophilicity and solubility. These characteristics are critical for developing drug candidates with favorable efficacy and pharmacokinetic profiles.

For instance, in the development of mGlu5 allosteric modulators, various substituted anilines were used to explore the structure-activity relationship and optimize lead compounds. nih.gov Similarly, the synthesis of novel benzimidazoles as potential urease inhibitors involved the use of fluoro-substituted anilines to generate a library of compounds for biological evaluation. nih.gov The strategic incorporation of the this compound scaffold allows medicinal chemists to fine-tune the properties of a molecule to achieve the desired biological activity. researchgate.netacs.org

Development of Scaffolds for Enzyme Inhibitors or Receptor Ligands

The molecular architecture of this compound, featuring a substituted aniline ring, makes it a valuable scaffold in the design of bioactive molecules, particularly enzyme inhibitors and receptor ligands. The strategic placement of the butoxy and fluoro groups can significantly influence the binding affinity, selectivity, and pharmacokinetic properties of the resulting larger molecules.

Research into cannabinoid type 2 (CB2) receptor ligands has demonstrated the utility of the butoxy group. In the development of a series of fluorinated 1-aryl-imidazole-4-yl-carboxamide ligands, it was found that introducing a butoxy group at a key position helped restore the low-nanomolar binding affinity for the CB2 receptor, highlighting the importance of the lipophilicity contributed by the alkoxy group. Current time information in Bangalore, IN. A novel series of these CB2 receptor ligands was synthesized, showcasing the modification of the imidazole-N-phenyl ring, where a fluoroaniline derivative serves as a foundational component. Current time information in Bangalore, IN. The introduction of fluorine onto the phenyl ring was noted to have a minor, yet measurable, impact on the CB2 receptor binding affinity. Current time information in Bangalore, IN.

However, the beneficial effect of a butoxy substituent is not universal and is highly dependent on the specific biological target. For instance, in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy, modifications to an isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold were explored. mdpi.com In this particular context, the introduction of a longer butoxy group to the aniline moiety resulted in inactive compounds, suggesting that the size and lipophilicity of this group were detrimental to binding with the IDO1 enzyme. mdpi.com This underscores the nuanced role of specific substituents in drug design, where a feature that is advantageous for one target can be unfavorable for another.

The fluorine atom itself is a common feature in modern medicinal chemistry. The inclusion of fluorine can often enhance metabolic stability and binding affinity. In the development of inhibitors for anaplastic lymphoma kinase (ALK), it was observed that the installation of one or two fluorine atoms on a phenyl ring significantly improved the cellular potency of the compounds. researchgate.net This general principle supports the value of the fluoro-substitution in the this compound scaffold for developing potent bioactive agents.

Table 1: Research Findings on Substituted Aniline Scaffolds in Ligand Development

| Target | Scaffold/Compound Class | Key Finding Related to Butoxy/Fluoro Groups | Reference |

|---|---|---|---|

| Cannabinoid Receptor 2 (CB2) | Fluorinated 1-aryl-imidazole-4-yl-carboxamides | Butoxylation restored low-nanomolar binding affinity, demonstrating the role of lipophilicity. Fluorine introduction had a minor impact on affinity. | Current time information in Bangalore, IN. |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Isoxazolo[5,4-d]pyrimidin-4(5H)-ones | Substitution with a butoxy group resulted in inactive compounds, indicating a negative steric or lipophilic effect for this specific target. | mdpi.com |

| Anaplastic Lymphoma Kinase (ALK) | Indoloquinolines | Introduction of fluorine atoms onto a phenyl ring significantly improved cellular potency, a general principle supporting the use of fluoroanilines. | researchgate.net |

Exploration in Dye Chemistry and Pigment Development

Substituted anilines are foundational intermediates in the synthesis of a vast array of dyes and pigments. nih.gov The general method involves a diazotization reaction, where the primary amine group of the aniline derivative is converted into a highly reactive diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich partner (such as another aniline, a phenol (B47542), or a naphthol derivative) to form an azo compound (–N=N–), which is the characteristic chromophore of azo dyes. rsc.org

While direct reports on the use of this compound in commercial dyes are not widespread, its structural features make it a prime candidate for such applications. The butoxy and fluoro groups act as auxochromes—substituents that modify the light-absorbing properties of the chromophore. They can shift the color (wavelength of maximum absorption) and improve properties like lightfastness, wash fastness, and solubility. rsc.org

The potential of alkoxy- and halo-substituted anilines in dye synthesis is well-documented in patent literature.

Azo dyes with good fastness properties have been created from mono-alkoxy-di-halo-anilides of 2,3-hydroxynaphthoic acid. researchgate.net

Blue disperse dyes for polyester (B1180765) fibers have been synthesized using aniline couplers that contain ether and polyether groups. mdpi.com

Patents for azo dye intermediates explicitly mention that the aryl nuclei can be substituted with one or more alkyl, alkoxy, and halogen groups, including butoxy, fluoro, chloro, and bromo groups. nih.gov

A review on nitrogen heterocyclic azo dyes notes the use of a close analog, 2-butoxy-5-methylaniline, in the synthesis of a red dye for polyester, further supporting the utility of this substitution pattern. mdpi.com

Beyond azo dyes, the fluoroaniline moiety is also relevant in the synthesis of high-performance pigments. For example, para-fluoroaniline is listed as a suitable amine for the preparation of quinacridone (B94251) pigments, a class of pigments known for their exceptional stability and color strength. europa.eu The halogenation of pigment structures like quinacridones is a known strategy to adjust their color and crystalline properties. google.com Therefore, this compound could serve as a valuable starting material or intermediate for creating novel dyes and pigments with tailored properties.

Application as a Monomer in Polymer Science Research

In polymer science, this compound is recognized as a functional monomer for the synthesis of advanced polymers, particularly substituted polyanilines and specialty polyamides. researchgate.net These polymers often possess unique electronic, thermal, and solubility characteristics imparted by the monomer's structure.

Polyaniline (PANI) is one of the most studied conducting polymers due to its good environmental stability and tunable conductivity. mdpi.com However, a major drawback of the parent PANI is its poor solubility in common organic solvents, which complicates its processing. nii.ac.jp A common strategy to overcome this is to use substituted aniline monomers. mdpi.com

Solubility Enhancement : The introduction of alkoxy groups, such as the butoxy group in this compound, onto the aniline ring can dramatically improve the solubility of the resulting polymer. mdpi.comnii.ac.jp This enhancement is crucial for creating processable materials that can be cast into films or spun into fibers.

Property Modulation : The fluorine substituent also plays a critical role. The chemical oxidative copolymerization of aniline with 3-fluoroaniline (B1664137) has been shown to yield polymers with increased thermal stability and improved morphological control. researchgate.net While fluorination can sometimes lead to a decrease in the final electrical conductivity compared to unsubstituted PANI, the trade-off for enhanced processability and stability is often desirable for specific applications like electroactive coatings and sensors. researchgate.netnih.gov

The compound can also function as a diamine monomer (or a precursor thereto) in polycondensation reactions to form polyamides. Aromatic polyamides are known as high-performance materials with excellent thermal and mechanical properties. mpg.de By incorporating monomers like this compound, researchers can synthesize specialty polyamides with tailored characteristics. For instance, the introduction of bulky or flexible side groups can disrupt chain packing, increasing solubility and lowering melting points, while the rigid aromatic backbone is maintained. mpg.de The synthesis of electroactive polyamides from oligoaniline-based monomers is an area of active research, where the monomer's structure is key to the final material's electrochemical and physical properties. mdpi.comresearchgate.net

Table 2: Influence of Substituents on Polyaniline (PANI) Properties

| Polymer Type | Effect of Substituent | Resulting Property Change | Reference |

|---|---|---|---|

| Parent Polyaniline (PANI) | None | High conductivity but poor solubility and processability. | nii.ac.jp |

| Alkoxy-Substituted PANI | e.g., Butoxy, Methoxyethoxy | Significantly improves solubility in common organic solvents and water. | mdpi.comnii.ac.jp |

| Fluoro-Substituted PANI | e.g., 2-fluoroaniline, 3-fluoroaniline | Increases thermal stability and can improve morphological control. May decrease electrical conductivity. | researchgate.netnih.gov |

| Copolymers (e.g., aniline-co-fluoroaniline) | Fluoro group | Allows for tunable properties; conductivity decreases with increasing fluoroaniline content, but solubility and stability are enhanced. | researchgate.net |

Supramolecular Interactions and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on controlling the assembly of molecules in the solid state through non-covalent interactions. This compound possesses multiple functional groups capable of forming specific and directional intermolecular interactions, making it an interesting building block for the design of crystalline materials.

Investigation of Hydrogen Bonding Networks and Intermolecular Forces

The crystal structure of materials containing aniline moieties is often dominated by hydrogen bonding. The primary amine (–NH₂) group in this compound is an excellent hydrogen bond donor. The oxygen atom of the butoxy group and the fluorine atom are potential hydrogen bond acceptors. This allows for a variety of possible hydrogen bonding motifs:

N–H···N bonds: Leading to the formation of chains or catemers between molecules.

N–H···O bonds: Interaction between the amine donor and the ether oxygen acceptor, which can form dimers or more complex networks.

N–H···F bonds: The fluorine atom can also act as a weak hydrogen bond acceptor.

Design of Crystalline Materials

Crystal engineering aims to design and synthesize solid-state structures with predictable and desired properties. This is achieved by programming the molecular building blocks with specific recognition sites that guide their self-assembly. This compound is a bifunctional building block in this regard, offering both hydrogen and potentially halogen bonding capabilities.

The primary tool for directing assembly is the robust hydrogen bonding network formed by the amine group. However, the fluorine atom introduces another layer of complexity and control. While it can act as a hydrogen bond acceptor, it can also participate in halogen bonding (C–F···X), an interaction that is gaining prominence in crystal engineering due to its directionality and tunability. The ability to design 2D and 3D networks often relies on the analogy between hydrogen and halogen bonds. By carefully selecting co-formers (other molecules to co-crystallize with), it is possible to favor certain interactions over others and guide the assembly towards a specific network topology. For example, by co-crystallizing with strong hydrogen bond acceptors, one could promote the N-H donor interactions, while co-crystallization with halogen bond donors could engage the fluorine atom. This controlled manipulation of intermolecular forces allows for the rational design of new crystalline materials, including co-crystals and polymorphs, with specific physical properties like solubility, melting point, and stability.

Computational and Theoretical Studies of 2 Butoxy 5 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. researchgate.net These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the electronic behavior and reactivity of a compound. tandfonline.com For a molecule like 2-Butoxy-5-fluoroaniline, this would involve creating a computational model and optimizing its geometry to find the most stable energetic conformation.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

An electronic structure analysis would investigate the arrangement and energies of electrons within the molecule. Key aspects include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. mdpi.com The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, this analysis would reveal how the electron-donating amino and butoxy groups and the electron-withdrawing fluorine atom influence the electronic frontier.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be used to calculate the partial atomic charges on each atom. researchgate.net This reveals the molecule's polarity and identifies electrophilic and nucleophilic sites, offering predictions about its intermolecular interactions and reaction mechanisms. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting regions of positive and negative electrostatic potential. researchgate.net

Due to the lack of specific studies, no quantitative data for the FMO energies or charge distribution of this compound can be presented.

Analysis of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data. nih.gov

NMR Spectroscopy: Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict the 1H and 13C NMR chemical shifts. nih.govjmaterenvironsci.com For this compound, this would help assign specific peaks in an experimental spectrum to the corresponding hydrogen and carbon atoms in the butoxy chain and the substituted benzene (B151609) ring.

IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated to identify the characteristic stretching and bending modes of the functional groups, such as the N-H stretches of the amine, C-O stretches of the ether, and C-F stretch of the fluoro-group. acs.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the absorption wavelengths (λmax) in the UV-visible spectrum. researchgate.netresearchgate.net This provides insight into the electronic structure and the nature of the orbitals involved in the electronic excitations.

Without published research, tables of calculated vs. experimental spectroscopic data for this compound cannot be compiled.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the analysis from a static molecule to its dynamic behavior over time, providing insights into its conformational flexibility and reaction mechanisms. nih.govmdpi.com

Conformational Analysis and Potential Energy Surfaces

The butoxy group of this compound can adopt various conformations due to the rotation around its single bonds. A conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). This is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Reaction Pathway Elucidation and Transition State Characterization

Specific conformational analyses and reaction pathway studies for this compound have not been found in the searched literature.

Investigation of Specific Molecular Properties

Theoretical calculations can be used to determine a wide range of physicochemical properties. For this compound, this could include:

Polarizability and Hyperpolarizability: Descriptors of how the electron cloud is distorted by an external electric field, which are relevant for nonlinear optical (NLO) properties. researchgate.net

Global Reactivity Descriptors: Parameters such as hardness, softness, and electrophilicity index, derived from FMO energies, which provide a quantitative measure of the molecule's reactivity and stability. jmaterenvironsci.com

Currently, no published data exists for these specific calculated properties for this compound.

Nonlinear Optical Properties

The field of nonlinear optics (NLO) investigates the interaction of intense light with materials, leading to a range of phenomena crucial for technologies like lasers and photonics. nih.gov The NLO response of a material is fundamentally linked to its molecular structure, particularly the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system. This "donor-π-acceptor" (D-π-A) architecture facilitates intramolecular charge transfer, which is a key determinant of NLO properties. nih.gov

In this compound, the amine (-NH₂) group acts as an electron donor, while the fluorine atom (-F) serves as an electron-withdrawing group (acceptor). The benzene ring provides the π-conjugated bridge. The butoxy group (-OC₄H₉) also contributes to the electronic properties of the molecule. The pursuit of organic compounds with significant NLO responses is a major focus in materials science, with computational methods like Density Functional Theory (DFT) playing a vital role in their design and characterization. nih.gov

DFT calculations are employed to understand the NLO behavior by analyzing parameters such as frontier molecular orbitals (FMOs), natural bond orbitals (NBOs), and electronic absorption spectra (UV-Vis). nih.gov The first hyperpolarizability (β), a molecular-level measure of the second-order NLO response, can be calculated. Studies on various D-π-A chromophores have shown that tailoring the donor, acceptor, and π-linker can significantly enhance the NLO response. nih.govuea.ac.uk While specific computational studies on the NLO properties of this compound are not extensively documented in the reviewed literature, the principles derived from research on similar fluoroaniline (B8554772) and arylimido derivatives suggest its potential as an NLO-active material. uea.ac.ukresearchgate.net The presence of both donor and acceptor groups on the aromatic ring makes it a candidate for exhibiting second-order NLO effects. aps.org

Table 1: Key Concepts in Computational NLO Studies

| Concept | Description | Relevance to this compound |

| Donor-π-Acceptor (D-π-A) | A molecular design featuring an electron donor and an acceptor linked by a conjugated system to enhance charge transfer and NLO response. nih.gov | The amine group (donor), benzene ring (π-system), and fluorine atom (acceptor) form a D-π-A structure. |

| First Hyperpolarizability (β) | A tensor quantity that measures the second-order NLO response of a molecule. uea.ac.uk | Theoretical calculations could predict the β value for this compound, indicating its NLO efficiency. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govtandfonline.com | DFT can be used to calculate FMOs, charge distribution, and hyperpolarizability to predict NLO behavior. |

| Frontier Molecular Orbitals (FMOs) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is crucial for molecular reactivity and electronic properties. nih.gov | The HOMO-LUMO gap affects the energy of charge transfer transitions, which are important for NLO activity. |

Intermolecular Interactions in Binary and Multicomponent Systems

Understanding the intermolecular interactions of this compound in mixtures is essential for predicting its behavior in various chemical environments. Studies on binary mixtures containing structurally related compounds, such as anilines and alkoxyethanols, provide significant insights into the types of interactions that can occur. tandfonline.comresearchgate.net These interactions are typically investigated using a combination of experimental techniques and theoretical calculations.

Experimental methods like ultrasonic velocity measurements, densitometry, and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for probing intermolecular forces. tandfonline.comacs.org From this data, various thermoacoustic and excess parameters (e.g., excess molar volume, excess isentropic compressibility) can be calculated. tandfonline.com The sign and magnitude of these excess properties reveal information about the nature and strength of interactions between the component molecules, such as hydrogen bonding, dipole-dipole interactions, and dispersive forces. tandfonline.comacs.org

In the case of this compound mixed with a solvent, several interactions are plausible:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen of the butoxy group and the fluorine atom can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The molecule possesses a dipole moment due to its polar functional groups.

Dispersive Forces: These are present in all molecular systems.

Theoretical calculations using DFT can complement experimental findings by modeling the interactions between molecules, calculating binding energies, and analyzing changes in bond lengths and vibrational frequencies upon complex formation. tandfonline.comresearchgate.net

Table 2: Investigational Techniques for Intermolecular Interactions in Liquid Mixtures

| Technique | Information Provided | Reference |

| Ultrasonic Velocity & Density Measurements | Allows calculation of excess thermoacoustic parameters, indicating the strength of molecular interactions (e.g., association or dissociation). | tandfonline.com |

| FTIR Spectroscopy | Provides direct evidence of specific interactions, such as hydrogen bonding, by observing shifts in vibrational frequencies of functional groups. | tandfonline.comacs.org |

| Dielectric Relaxation Spectroscopy | Measures the dielectric properties of mixtures to understand molecular association and reorientation dynamics. | researchgate.net |

| Density Functional Theory (DFT) | Quantum chemical calculations to model molecular complexes, determine interaction energies, and analyze geometric and electronic structures. | tandfonline.comresearchgate.net |

Application of Advanced Solvation Models (e.g., COSMO)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Advanced solvation models are computational methods used to simulate the effects of a solvent without explicitly modeling every solvent molecule. The Conductor-like Screening Model (COSMO) is a prominent example of such a continuum solvation model. scm.com

COSMO treats the solvent as a continuous medium with a specific dielectric constant (ε), surrounding a cavity shaped like the solute molecule. scm.com This approach allows for the calculation of the solute's energy and properties in a solution phase, which is often more realistic than gas-phase calculations. The model computes the polarization of the dielectric medium in response to the solute's charge distribution and calculates the resulting solvation energy. scm.com

The application of COSMO and related models is widespread in computational chemistry:

Predicting Solvent Effects: It can predict how properties like reaction rates, equilibrium constants, and spectral shifts change from the gas phase to a solution.

Geometry Optimization: Molecular geometries can be optimized in the presence of a solvent, providing a more accurate structure than in a vacuum. scm.com

Thermodynamic Properties: Solvation free energies and other thermodynamic data can be calculated for various solvents.

For this compound, COSMO could be used to study its behavior in different solvents, from nonpolar (like hexane) to polar (like water or ethanol). This would be valuable for understanding its solubility, reactivity, and partitioning behavior in multicomponent systems. The model can also be used as a basis for more advanced methods like COSMO-RS (Real Solvents), which can predict thermodynamic properties of liquid mixtures. scm.com The use of continuum solvation models is a standard practice in theoretical studies of molecular systems in realistic environments. ub.edudntb.gov.ua

Table 3: Features of the COSMO Solvation Model

| Feature | Description | Reference |

| Continuum Dielectric | The solvent is modeled as a continuous medium with a defined dielectric constant, simplifying the calculation. | scm.com |

| Molecule-Shaped Cavity | The solute is placed in a cavity that conforms to its molecular surface, typically derived from van der Waals radii. | scm.com |

| Surface Polarization Charges | The model calculates the charges induced on the surface of the cavity to represent the solvent's polarization. | scm.com |

| Non-Electrostatic Terms | Can include terms to account for effects like cavity formation and dispersion interactions, often parameterized as a function of the cavity surface area. | scm.com |

Future Directions and Emerging Research Avenues

Development of Next-Generation Catalytic Systems for Efficient Functionalization

The functionalization of the 2-Butoxy-5-fluoroaniline scaffold is a key area for future research. The development of advanced catalytic systems will be crucial for selectively modifying the aromatic ring and the aniline (B41778) moiety.

C-H Functionalization: Research into transition-metal catalysts (e.g., palladium, rhodium, iridium) for the direct C-H activation of the benzene (B151609) ring is a promising avenue. This would allow for the introduction of various functional groups at specific positions, bypassing the need for pre-functionalized starting materials and offering a more atom-economical synthesis route.

Cross-Coupling Reactions: Designing novel ligands and catalyst systems for cross-coupling reactions (such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings) will be essential. These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives from this compound.

Asymmetric Catalysis: For pharmaceutical applications, the development of chiral catalysts for the asymmetric functionalization of this compound could lead to the synthesis of enantiomerically pure compounds, which is often critical for biological activity.

Future catalytic systems will likely focus on sustainability, employing earth-abundant metals, milder reaction conditions, and recyclable catalysts to improve the environmental footprint of synthetic processes involving this compound.

Exploration of Advanced Material Science Applications

The unique electronic properties imparted by the fluorine and butoxy substituents make this compound an interesting building block for advanced materials.

Organic Electronics: The compound could be explored as a precursor for the synthesis of novel organic semiconductors, liquid crystals, or components of organic light-emitting diodes (OLEDs). The interplay between the electron-donating and electron-withdrawing groups can be used to tune the electronic and photophysical properties of resulting materials.

Polymer Science: As a monomer, this compound could be used to synthesize novel polyanilines or other functional polymers. These materials could exhibit interesting properties such as high thermal stability, chemical resistance, and specific conductive or optical characteristics, making them suitable for applications in coatings, membranes, or electronic devices.

The table below outlines potential research targets in material science.

| Material Type | Potential Application | Key Feature of this compound |

| Organic Semiconductors | Transistors, Sensors | Tunable electronic properties |

| Liquid Crystals | Displays, Optical Switches | Molecular shape and polarity |

| Functional Polymers | High-performance coatings, Membranes | Thermal stability, Chemical resistance |

Expansion into Novel Pharmaceutical and Agrochemical Target Areas

Substituted anilines are a cornerstone of many pharmaceutical and agrochemical compounds. The specific substitution pattern of this compound offers a unique scaffold for the design of new bioactive molecules.

Medicinal Chemistry: The compound can serve as a starting material for the synthesis of new drug candidates. The fluorine atom can improve metabolic stability and binding affinity to biological targets, while the butoxy group can enhance lipophilicity, which is important for cell membrane permeability. Potential therapeutic areas could include oncology, infectious diseases, and central nervous system disorders.

Agrochemicals: This scaffold could be used to develop new herbicides, fungicides, or insecticides. The goal would be to create compounds with high efficacy against specific pests or weeds while exhibiting favorable environmental and toxicological profiles.

Research in these areas would involve synthesizing libraries of derivatives and screening them for biological activity against a wide range of targets.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. These tools can be applied to accelerate the exploration of this compound's potential.

Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. mdpi.com ML models can be trained to predict the outcomes of reactions, including yields and potential side products, thus optimizing experimental conditions and reducing the number of failed experiments. nih.gov

Predictive Modeling for Drug Discovery: Machine learning algorithms can be used to predict the biological activity and physicochemical properties of virtual derivatives of this compound. This allows for the in silico screening of vast chemical spaces to identify the most promising candidates for synthesis and further testing, significantly speeding up the early stages of drug discovery. nih.gov

Automated Synthesis: The integration of AI with robotic platforms for automated synthesis could enable the rapid production and testing of a large number of compounds derived from this compound, further accelerating the discovery of new materials and bioactive molecules.

The synergy between computational modeling and experimental work will be key to unlocking the full potential of this compound in these emerging research areas.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Butoxy-5-fluoroaniline, and how can reaction conditions be optimized for yield?

- Methodology :

- Nucleophilic Aromatic Substitution : Fluorination of 2-butoxy-5-nitroaniline using KF or CsF in polar aprotic solvents (e.g., DMF) at 120–150°C can introduce the fluorine atom. Optimization involves controlling reaction time and stoichiometry to minimize byproducts .